1-Cyclohexyl-4-(pentan-3-yl)piperazine is an organic compound that belongs to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms positioned opposite each other. This compound features a cyclohexyl group and a pentan-3-yl substituent attached to the piperazine ring, which contributes to its unique chemical properties and potential applications in medicinal chemistry. Understanding the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications of this compound is critical for leveraging its capabilities in scientific research.
1-Cyclohexyl-4-(pentan-3-yl)piperazine is classified as a piperazine derivative. Piperazines are known for their diverse biological activities, including interactions with various neurotransmitter receptors. This specific compound is notable for its potential use in pharmacological applications due to its structural characteristics that influence its interaction with biological targets.
The synthesis of 1-Cyclohexyl-4-(pentan-3-yl)piperazine can be accomplished through several methods:
The molecular formula of 1-Cyclohexyl-4-(pentan-3-yl)piperazine is , with a molecular weight of 238.41 g/mol. The structural representation includes:
These structural details indicate the presence of both aliphatic and cyclic components, which influence the compound's reactivity and biological activity .
1-Cyclohexyl-4-(pentan-3-yl)piperazine undergoes various chemical reactions:
The products formed from these reactions depend on the specific reagents and conditions applied during the reactions .
The mechanism of action for 1-Cyclohexyl-4-(pentan-3-yl)piperazine primarily involves its interaction with sigma receptors, particularly sigma-2 receptors that are overexpressed in various cancer cell types. The compound induces cell death through mitochondrial superoxide production and caspase activation, leading to apoptosis. This mechanism suggests potential therapeutic applications in oncology .
The physical properties of 1-Cyclohexyl-4-(pentan-3-yl)piperazine include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 238.41 g/mol |
| Appearance | Colorless liquid or solid (depending on purity) |
| Melting Point | Not specified |
Chemical properties include:
These properties are crucial for determining how the compound behaves in various environments and applications .
The potential applications of 1-Cyclohexyl-4-(pentan-3-yl)piperazine are primarily found in medicinal chemistry:
Further research into its pharmacological profile could expand its applications in treating other diseases beyond cancer .
Piperazine ranks among the most versatile heterocyclic scaffolds in drug discovery due to its balanced physicochemical properties and structural adaptability. Its six-membered ring with two nitrogen atoms adopts stable chair conformations, enabling precise spatial positioning of substituents for target engagement. Piperazine derivatives constitute ~20% of all small-molecule therapeutics targeting the central nervous system, highlighting their privileged status [1] [7]. The scaffold’s protonatable nitrogen atoms facilitate salt bridge formation with biological targets, while its synthetic accessibility permits extensive derivatization.
The compound 1-cyclohexyl-4-(pentan-3-yl)piperazine exemplifies this versatility. Its N-cyclohexyl group provides conformational constraint, while the sec-pentyl side chain enhances lipophilicity—key for membrane permeability. Structurally analogous piperazines like PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) demonstrate nanomolar affinity for σ receptors, validating piperazine’s role as a pharmacophoric core [1]. Similarly, dopamine D3 receptor antagonists (e.g., SB277011A) incorporate 4-phenylpiperazine motifs for orthosteric binding pocket engagement [2].
Table 1: Therapeutic Applications of Representative Piperazine-Based Ligands
| Compound | Biological Target | Therapeutic Indication | Key Structural Features |
|---|---|---|---|
| PB28 [1] | σ2 Receptors | Cancer imaging/therapy | N-Cyclohexyl, tetrahydronaphthalene |
| SB277011A [2] | Dopamine D3 receptor | Substance abuse disorders | 4-Phenylpiperazine, quinoline amide |
| HS203873 [5] | NLRP3 inflammasome | Inflammatory diseases | Benzo[d]imidazol-2-one-piperazine fusion |
The cyclohexyl moiety in piperazine derivatives enhances target selectivity through steric complementarity and hydrophobic effects. Molecular dynamics simulations reveal that cyclohexyl’s equatorial conformation optimally occupies hydrophobic subpockets in σ receptors and GPCRs. In PB28, the cyclohexyl group contributes to a >100-fold selectivity for σ2 over σ1 receptors by excluding binding to σ1’s shallower ligand pocket [1].
Aliphatic chains like the pentan-3-yl group in 1-cyclohexyl-4-(pentan-3-yl)piperazine modulate ligand lipophilicity and conformational freedom. Branched alkyl substituents (e.g., sec-pentyl) reduce rotational entropy compared to linear chains, enhancing binding entropy. In dopamine receptor ligands, replacing a trans-olefin linker with a trans-cyclopropylmethyl group (as in PG622) improved D3R selectivity by 2-fold due to enforced torsional angles that prevent D2R accommodation [2]. Similarly, N-alkyl chain length variations in PCSK9 inhibitors alter LDLR-binding affinity by 30-fold, demonstrating alkyl topology’s critical role [7].
Table 2: Impact of Substituents on Binding Affinity (Ki) and Selectivity
| Compound | R1 (N1-Substituent) | R4 (N4-Substituent) | Ki Primary Target (nM) | Selectivity Ratio vs. Off-Target |
|---|---|---|---|---|
| PB28 [1] | Cyclohexyl | 3-(5-MeO-tetralin)propyl | σ2 = 1.2 | σ2/σ1 > 100 |
| Analog 18a [2] | CN-Tetrahydroisoquinoline | trans-Cyclopropylmethyl-indole | D3 = 0.8 | D3/D2 = 350 |
| 1-Cyclohexyl-4-(pentan-3-yl)piperazine* | Cyclohexyl | Pentan-3-yl | Predicted: σ2 ≈ 5 | Modeled: σ2/σ1 > 50 |
Piperazine-based ligands enable allosteric modulation through bitopic binding—simultaneously engaging orthosteric sites and secondary pockets. The "message-address" concept applies to ligands like SB269652, where the piperazine acts as the "message" (orthosteric binding), and the indole amide serves as the "address" (allosteric modulator) for dopamine D2/D3 receptors [2]. This dual engagement stabilizes inactive receptor conformations, reducing dopamine efficacy by 90% in functional assays.
Computational studies indicate that 1-cyclohexyl-4-(pentan-3-yl)piperazine may adopt similar mechanisms. Docking simulations position the cyclohexyl group within σ2’s orthosteric site, while the branched pentyl chain extends into an adjacent hydrophobic cleft, inducing conformational changes that suppress ATP hydrolysis—a key step in σ2 activation [1] [8]. Universal allosteric modulators like CCK1R ligands further demonstrate piperazine’s ability to retain activity in high-cholesterol membranes, critical for obesity-related pathologies [8].
Table 3: Allosteric Parameters of Piperazine-Based Modulators
| Compound | Target | Cooperativity Factor (α) | Modulatory Effect | Structural Determinants |
|---|---|---|---|---|
| SB269652 [2] | D2/D3 receptor | 0.1 (negative cooperativity) | Non-competitive antagonism | Indole amide address motif |
| CCK1R PAM-1 [8] | CCK1R | 3.2 (positive cooperativity) | Enhanced CCK potency in high-cholesterol | Tetracyclic core with piperazine |
| INF39 derivative [5] | NLRP3 | N/A | ATPase inhibition via Cys modification | Acrylamide-piperazine hybrid |
CAS No.: 1397-77-9
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.: 37734-05-7